5(S)-Hete(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

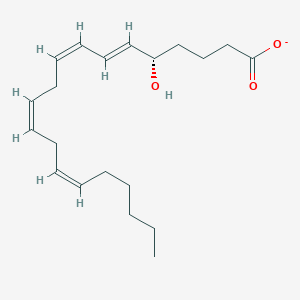

5(S)-HETE(1-) is an icosanoid anion that is the conjugate base of 5(S)-HETE, obtained by deprotonation of the hydroxy group; major species at pH 7.3. It is a polyunsaturated fatty acid anion, a long-chain fatty acid anion, an icosanoid anion, a hydroxy fatty acid anion and a HETE anion. It is a conjugate base of a 5(S)-HETE.

科学的研究の応用

Inflammation

Role in Immune Response:

5(S)-HETE is primarily known for its involvement in the inflammatory response. It is synthesized by activated immune cells such as neutrophils and monocytes. Studies have shown that 5(S)-HETE promotes chemotaxis (the movement of cells towards the site of inflammation) and degranulation (release of antimicrobial substances) in neutrophils, enhancing the body's defense mechanisms against pathogens .

Mechanism of Action:

The compound activates various signaling pathways, notably through the OXE receptor, which is expressed on eosinophils and plays a crucial role in allergic reactions and asthma . In vivo studies indicate that 5(S)-HETE can induce the accumulation of inflammatory cells at sites of tissue damage, highlighting its potential as a therapeutic target for inflammatory diseases .

Cancer Biology

Tumor Growth Promotion:

Research indicates that 5(S)-HETE may facilitate the growth and metastasis of certain cancers. Elevated levels of 5(S)-HETE have been observed in various cancer types, including prostate and colorectal cancers, where it contributes to tumor progression by promoting cell proliferation .

Mechanistic Insights:

The enzymatic pathway involving 5-lipoxygenase (5-LO) is critical for the synthesis of 5(S)-HETE. Overexpression of ALOX5 (the gene encoding 5-LO) in malignant cells leads to increased production of 5(S)-HETE, suggesting a pathological role in cancer biology . Furthermore, studies have shown that 5(S)-HETE can activate transcription factors like CREB, which are involved in cell survival and proliferation pathways .

Bone Remodeling

Impact on Osteoclast Activity:

In vitro studies demonstrate that 5(S)-HETE influences bone remodeling by stimulating osteoclasts—cells responsible for bone resorption. It has been shown to enhance osteoclast activity at sub-nanomolar concentrations, suggesting its potential as a modulator of bone health .

Regulatory Mechanisms:

Additionally, 5(S)-HETE inhibits bone formation induced by morphogenetic proteins, indicating a dual role in regulating bone density and integrity. These findings suggest that manipulating 5(S)-HETE levels could be beneficial for conditions like osteoporosis .

Parturition

Role in Labor Initiation:

Emerging evidence suggests that 5(S)-HETE plays a significant role in the onset of labor. Elevated levels have been detected in the uterus during labor, where it enhances myometrial contractions . Experimental studies indicate that it may work synergistically with prostaglandin E2 to facilitate parturition processes.

Clinical Implications:

Understanding the role of 5(S)-HETE in labor could lead to novel therapeutic strategies for managing preterm labor or enhancing labor induction protocols .

Summary Table of Applications

| Application Area | Mechanism/Role | Implications |

|---|---|---|

| Inflammation | Promotes chemotaxis and degranulation in neutrophils | Potential target for anti-inflammatory therapies |

| Cancer Biology | Facilitates tumor growth via ALOX5 overexpression | Insights into cancer progression mechanisms |

| Bone Remodeling | Stimulates osteoclast activity; inhibits bone formation | Potential treatment for osteoporosis |

| Parturition | Enhances uterine contractions during labor | Implications for managing labor-related issues |

化学反応の分析

5(S)-HETE Production

5(S)-HETE is a product of the cellular metabolism of arachidonic acid by arachidonate-5-lipoxygenase (ALOX5, 5-LO, or 5-LOX). ALOX5 metabolizes arachidonic acid to 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HpETE). 5(S)-HpETE may then be released and rapidly converted to 5(S)-HETE by ubiquitous cellular peroxidases :

Arachidonic acid + O~2~ → 5(S)-HpETE → 5(S)-HETE

5(S)-HETE Metabolism

5(S)-HETE can be converted to other bioactive products. Most importantly, 5-Hydroxyeicosanoid dehydrogenase (5-HEDH) converts the 5-hydroxy residue of 5(S)-HETE to a ketone residue to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE). 5-HEDH is a reversibly acting NADP+/NADPH-dependent enzyme that catalyzes the following reaction :

5(S)-HETE + NADP^+^ ⇌ 5-oxo-ETE + NADPH

Alternate pathways that make some of the above products include :

-

Metabolism of 5(S)-HpETE to 5-oxo-ETE by cytochrome P450 (CYP) enzymes such as CYP1A1, CYP1A2, CYP1B1, and CYP2S1.

-

Conversion of 5-HETE to 5-oxo-ETE non-enzymatically by heme or other dehydrating agents.

-

Formation of 5-oxo-15(S)-hydroxy-ETE through 5-HEDH-based oxidation of 5(S),15(S)-dihydroxyicosatetraenoate.

-

Formation of 5(S),15(R)-dihydroxy-eicosatetraenoate by the attack of ALOX5 on 15-hydroxyicosatetraenoic acid (15(S)-HETE).

-

Formation of 5-oxo-15(S)-hydroxy-eicosatetreaenoate (5-oxo-15(S)-hydroxy-ETE) by the arachidonate 15-lipoxygenase-1-based or arachidonate 15-lipoxygenase-2-based metabolism of 5-oxo-ETE

-

Conversion of 5(S)-HpETE and 5(R)-HpETE to 5-oxo-ETE by the action of a mouse macrophage 50-60 kilodalton cytosolic protein.

Role in Inflammation

5(R)-HETE and 5(S)-HETE are inflammatory mediators in lung diseases that increase mucus, induce airway contraction, and potentiate neutrophil chemotaxis . Studies show significant neutrophil migration at 40 min and maximal migration at 60 to 90 min through all three barriers .

特性

分子式 |

C20H31O3- |

|---|---|

分子量 |

319.5 g/mol |

IUPAC名 |

(5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/p-1/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 |

InChIキー |

KGIJOOYOSFUGPC-JGKLHWIESA-M |

異性体SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)[O-])O |

正規SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)[O-])O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。